

Application Notes: Mass Spectrometry Analysis of Boc-Protected Salicylic Acid

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Compound of Interest

Compound Name: 5-(N-tert-Butoxycarbonylamino)salicylic Acid

Cat. No.: B017173

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Introduction

Salicylic acid is a key pharmacophore and a versatile starting material in the synthesis of numerous pharmaceutical compounds. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the phenolic hydroxyl of salicylic acid is a common strategy in multi-step organic synthesis to prevent unwanted side reactions. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and characterizing the final products. This application note provides a detailed protocol for the analysis of Boc-protected salicylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Challenges and Considerations

The analysis of Boc-protected compounds by mass spectrometry requires careful consideration of the labile nature of the Boc group. In-source fragmentation, where the protecting group is cleaved within the ion source of the mass spectrometer, is a common challenge. This can lead to the observation of ions corresponding to the unprotected salicylic acid, potentially complicating data interpretation. To mitigate this, softer ionization conditions and optimized liquid chromatography methods are recommended.

Expected Mass-to-Charge Ratios and Fragmentation

The primary ions of interest in the mass spectrum of Boc-protected salicylic acid are the protonated or deprotonated molecule and its characteristic fragment ions.

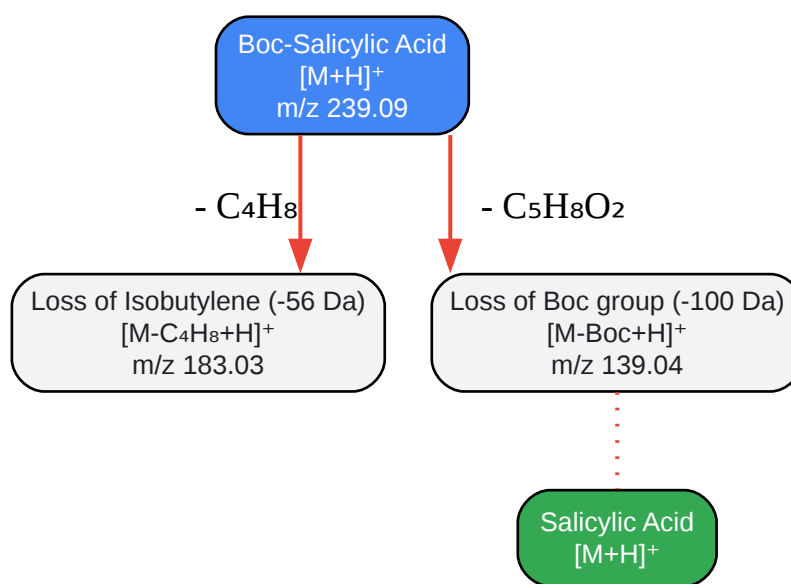
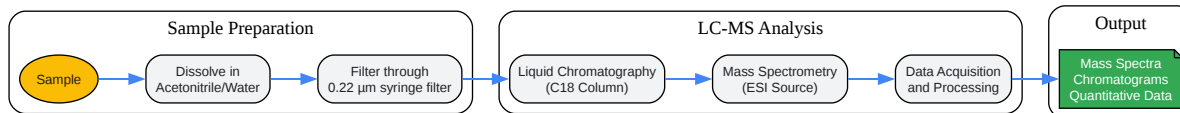
Table 1: Key m/z Values for Boc-Protected Salicylic Acid in Positive and Negative Ion Modes

Ion Description	Formula	Ionization Mode	Calculated m/z
[M+H] ⁺	C ₁₂ H ₁₅ O ₅ ⁺	Positive	239.09
[M+Na] ⁺	C ₁₂ H ₁₄ O ₅ Na ⁺	Positive	261.07
[M-H] ⁻	C ₁₂ H ₁₃ O ₅ ⁻	Negative	237.08
[M-C ₄ H ₈ +H] ⁺	C ₈ H ₇ O ₅ ⁺	Positive	183.03
[M-Boc+H] ⁺	C ₇ H ₇ O ₃ ⁺	Positive	139.04
[M-CO ₂ -H] ⁻	C ₁₁ H ₁₃ O ₃ ⁻	Negative	193.09
[Salicylic Acid-H] ⁻	C ₇ H ₅ O ₃ ⁻	Negative	137.02

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the Boc group exhibits characteristic fragmentation patterns. The most common losses are isobutylene (56 Da) and the entire Boc group (100 Da).

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of Boc-protected salicylic acid.



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